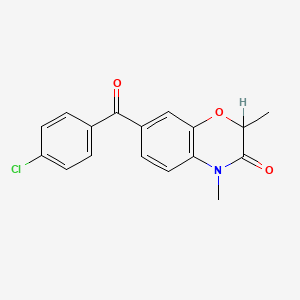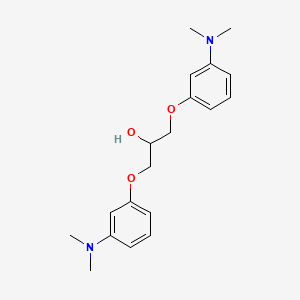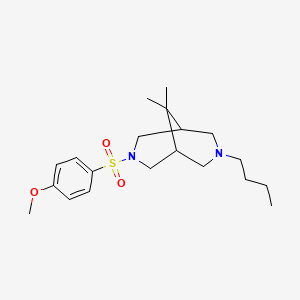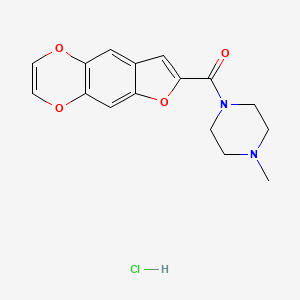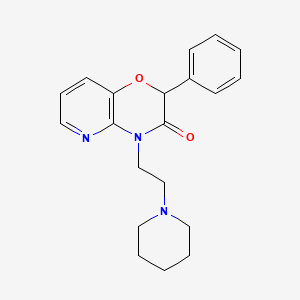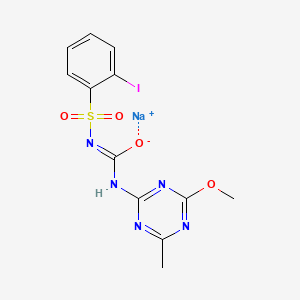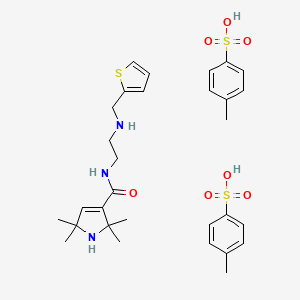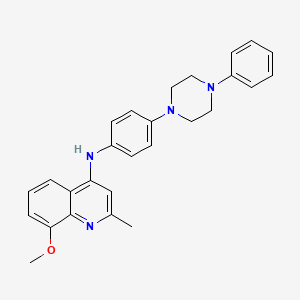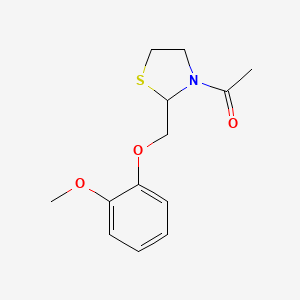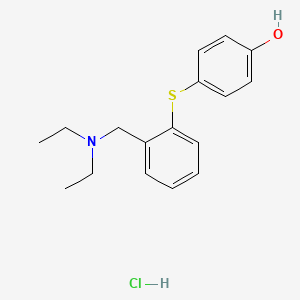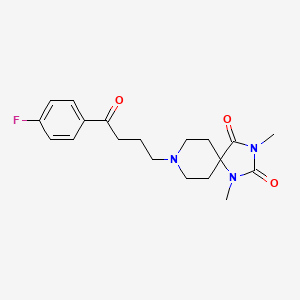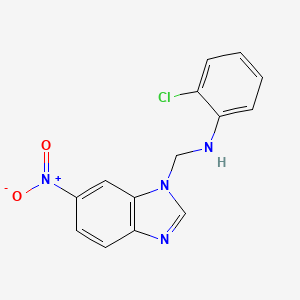
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- is a chemical compound with a complex structure that includes a benzimidazole core, a methanamine group, a chlorophenyl group, and a nitro group
準備方法
The synthesis of 1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives.
Introduction of Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where a suitable amine reacts with a halomethyl derivative of benzimidazole.
Attachment of Chlorophenyl Group: The chlorophenyl group is attached via a nucleophilic aromatic substitution reaction, where the benzimidazole derivative reacts with a chlorinated aromatic compound.
Nitration: The final step involves the nitration of the compound to introduce the nitro group, typically using a mixture of concentrated nitric acid and sulfuric acid under controlled conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反応の分析
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine or chlorophenyl groups can be replaced by other nucleophiles under suitable conditions.
Hydrolysis: Hydrolysis reactions can occur in the presence of acids or bases, leading to the breakdown of the compound into its constituent parts.
Common reagents and conditions used in these reactions include strong acids and bases, organic solvents, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of specialty chemicals, dyes, and pigments, as well as in the development of new materials with specific properties.
作用機序
The mechanism of action of 1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of their activity. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- can be compared with other similar compounds, such as:
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-bromo-: This compound has a bromine atom instead of a nitro group, which may result in different chemical and biological properties.
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-methyl-: The presence of a methyl group instead of a nitro group can lead to variations in reactivity and biological activity.
1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-fluoro-: The substitution of a nitro group with a fluorine atom can affect the compound’s stability and interactions with molecular targets.
The uniqueness of 1H-Benzimidazole-1-methanamine, N-(2-chlorophenyl)-6-nitro- lies in its specific combination of functional groups, which confer distinct chemical and biological properties that can be exploited for various applications.
特性
CAS番号 |
103248-22-2 |
|---|---|
分子式 |
C14H11ClN4O2 |
分子量 |
302.71 g/mol |
IUPAC名 |
2-chloro-N-[(6-nitrobenzimidazol-1-yl)methyl]aniline |
InChI |
InChI=1S/C14H11ClN4O2/c15-11-3-1-2-4-12(11)16-8-18-9-17-13-6-5-10(19(20)21)7-14(13)18/h1-7,9,16H,8H2 |
InChIキー |
BOFJCWUYKAOQCB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NCN2C=NC3=C2C=C(C=C3)[N+](=O)[O-])Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



